Conformational Rigidity and Intramolecular Hydrogen Bonding in 3-Fluoropiperidinones: A Class-Level Inference for the 3,3-Difluoro Analog
Fluorination at the 3-position of piperidin-2-one introduces significant conformational rigidity. A study on 3-fluoropiperidin-2-one, which serves as a direct structural comparator to the 3,3-difluoro derivative, revealed that the repulsion between fluorine and oxygen contributes approximately 0.7 kcal/mol to the stabilization of specific conformers, and F···HO intramolecular hydrogen bonding further modulates the conformational equilibrium [1]. This class-level inference suggests that the 3,3-difluoropiperidin-2-one will exhibit an amplified version of this conformational bias, a property distinct from piperidin-2-one (which lacks this fluorine-directed constraint) and from 4,4- or 5,5-difluoropiperidin-2-ones, which lack the adjacent F···HO hydrogen bonding capability.
| Evidence Dimension | Conformational Stabilization Energy Contribution |
|---|---|
| Target Compound Data | Amplified effect (inferred from 3-fluoro analog; exact value not available for 3,3-difluoro derivative) |
| Comparator Or Baseline | 3-Fluoropiperidin-2-one: ~0.7 kcal/mol repulsion contribution |
| Quantified Difference | Not quantified for target compound; class inference based on structural similarity and additional fluorine atom. |
| Conditions | Computational conformational analysis (potential energy surface scans for hydroxyl rotation in axial and equatorial conformers). |
Why This Matters
This conformational bias directly impacts binding to biological targets and influences the compound's physical properties, making it a non-interchangeable scaffold for medicinal chemistry projects requiring specific 3D pharmacophore geometries.
- [1] Silla, J.M.; Freitas, M.P. Tautomerism and conformational analysis in 3-fluoropiperidin-2-one inform on F···HO intramolecular hydrogen bond. Journal of Molecular Structure, 2019. View Source
